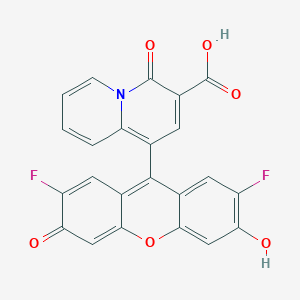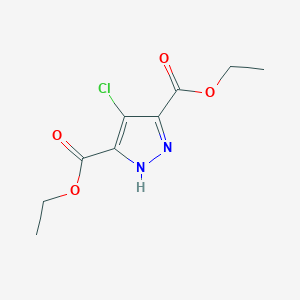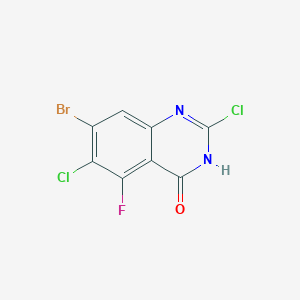
7-Bromo-2,6-dichloro-5-fluoroquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2,6-dichloro-5-fluoroquinazolin-4(3H)-one is a quinazolinone derivative with a molecular formula of C8H2BrCl2FN2O and a molecular weight of 311.92 g/mol. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms on the quinazolinone core, making it a halogenated quinazolinone.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,6-dichloro-5-fluoroquinazolin-4(3H)-one typically involves multiple steps starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.
Halogenation: The halogen atoms (bromine, chlorine, and fluorine) are introduced through halogenation reactions. These reactions are often carried out using halogenating agents such as N-bromosuccinimide (NBS), thionyl chloride (SOCl2), and elemental fluorine (F2) under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and precise control of reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 7-Bromo-2,6-dichloro-5-fluoroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, often using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: Amines, alcohols, polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted quinazolinones or other derivatives.
科学的研究の応用
Chemistry: 7-Bromo-2,6-dichloro-5-fluoroquinazolin-4(3H)-one is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Research has shown that it can inhibit the growth of various microorganisms and cancer cell lines.
Medicine: Due to its biological activities, this compound is being investigated for its potential use in the treatment of infectious diseases and cancer. Its ability to interfere with cellular processes makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of more complex molecules. Its halogenated structure makes it valuable for creating compounds with specific properties.
作用機序
The mechanism by which 7-Bromo-2,6-dichloro-5-fluoroquinazolin-4(3H)-one exerts its effects involves interactions with molecular targets and pathways. The halogen atoms on the quinazolinone core can form hydrogen bonds and other interactions with biological macromolecules, leading to the inhibition of enzymes or receptors involved in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
類似化合物との比較
7-Bromo-2,6-dichloro-8-fluoroquinazolin-4(3H)-one
7-Bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one
Uniqueness: 7-Bromo-2,6-dichloro-5-fluoroquinazolin-4(3H)-one is unique due to its specific halogenation pattern, which influences its reactivity and biological activity. The presence of bromine, chlorine, and fluorine atoms in a single molecule provides a distinct profile compared to other quinazolinone derivatives.
特性
分子式 |
C8H2BrCl2FN2O |
|---|---|
分子量 |
311.92 g/mol |
IUPAC名 |
7-bromo-2,6-dichloro-5-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H2BrCl2FN2O/c9-2-1-3-4(6(12)5(2)10)7(15)14-8(11)13-3/h1H,(H,13,14,15) |
InChIキー |
CHBNNNOKAZBYAX-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=C(C(=C1Br)Cl)F)C(=O)NC(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


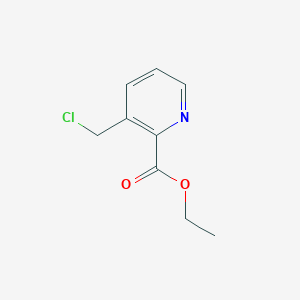
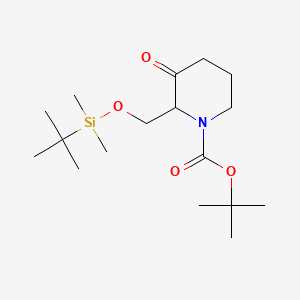
![Methyl 1,2-dihydro-2-oxopyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B15364530.png)
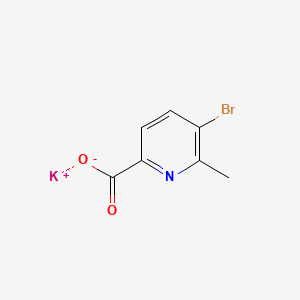
![2-Methyl-2H-pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B15364538.png)
![Tert-butyl 6-(4-bromo-3-iodo-5-methylpyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15364545.png)
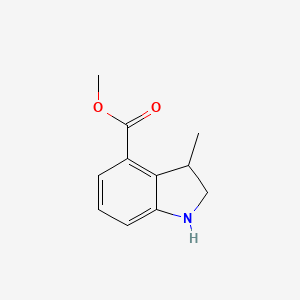
![2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanamine](/img/structure/B15364559.png)
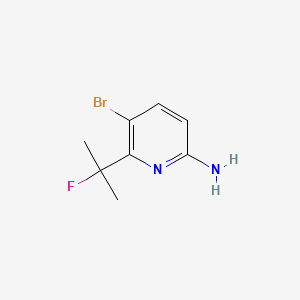
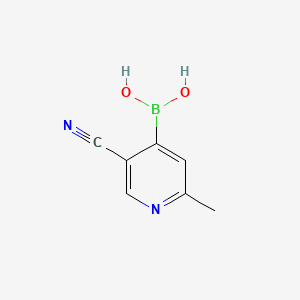
![N-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15364577.png)
![7-Tert-butyl 5,6-dimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate](/img/structure/B15364586.png)
